Dimethylethylamine-N-oxide
Overview
Description
Dimethylethylamine-N-oxide is an organic compound belonging to the class of trialkyl amine oxides. It is a derivative of dimethylethylamine, where the nitrogen atom is bonded to an oxygen atom, forming an N-oxide. This compound is known for its use in various industrial processes and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylethylamine-N-oxide can be synthesized through the oxidation of dimethylethylamine. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained to ensure the complete conversion of dimethylethylamine to its N-oxide form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Dimethylethylamine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the N-oxide back to dimethylethylamine.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Higher oxides or complex nitrogen-oxygen compounds.
Reduction: Dimethylethylamine.
Substitution: Compounds with different functional groups replacing the N-oxide.
Scientific Research Applications
Dimethylethylamine-N-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethylethylamine-N-oxide involves its interaction with various molecular targets. In biological systems, it can act as an oxidizing agent, influencing metabolic pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, thereby participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine-N-oxide: Another trialkyl amine oxide with similar properties but different molecular structure.
Triethylamine-N-oxide: Similar in function but with different alkyl groups attached to the nitrogen atom.
Uniqueness
Dimethylethylamine-N-oxide is unique due to its specific alkyl group configuration, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other amine oxides, making it valuable in specific industrial and research contexts.
Properties
IUPAC Name |
N,N-dimethylethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4-5(2,3)6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECBYDXMJQGFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185689 | |
Record name | Dimethylethylamine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31820-06-1 | |
Record name | Dimethylethylamine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylethylamine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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